3-Methyl-4-hydroxyaminopyridine 1-oxide
Description
3-Methyl-4-hydroxyaminopyridine 1-oxide is a heterocyclic compound characterized by a pyridine ring substituted with a methyl group at position 3 and a hydroxyamino (-NHOH) group at position 4, along with an N-oxide moiety. This structure confers unique electronic and reactivity properties, making it relevant in synthetic organic chemistry and pharmaceutical research. Its synthesis often involves oxidation and functionalization of pyridine derivatives. For example, pyridine 1-oxides can be synthesized via SeO₂/peroxide-mediated oxidation under optimized solvent and stoichiometric conditions, as demonstrated in studies involving lepidine 1-oxide . Additionally, alkylation and cyanation reactions using methyl fluorosulfonate and cyanide ions have been employed to introduce substituents on the pyridine ring .
Properties
CAS No. |
14070-03-2 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(NE)-N-(1-hydroxy-3-methylpyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-5-4-8(10)3-2-6(5)7-9/h2-4,9-10H,1H3/b7-6+ |
InChI Key |
AKNBNECJPXGYCF-VOTSOKGWSA-N |
Isomeric SMILES |
CC\1=CN(C=C/C1=N\O)O |
Canonical SMILES |
CC1=CN(C=CC1=NO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-hydroxyaminopyridine 1-oxide typically involves the nitration of 3-methylpyridine followed by reduction and subsequent oxidation. The nitration step introduces a nitro group at the fourth position, which is then reduced to an amino group. The final step involves the oxidation of the amino group to form the hydroxyamino group.
Industrial Production Methods
Industrial production of 3-Methyl-4-hydroxyaminopyridine 1-oxide may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-hydroxyaminopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Methyl-4-hydroxyaminopyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-hydroxyaminopyridine 1-oxide involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to undergo substitution reactions allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nitro-Substituted Pyridine 1-Oxides
Nitro groups at position 4 (e.g., 4-nitro-1-oxidopyridin-1-ium and 3-chloro-4-nitropyridine N-oxide) introduce strong electron-withdrawing effects, significantly altering reactivity compared to hydroxyamino-substituted analogs. For instance:
- Electrophilicity: The nitro group enhances electrophilic aromatic substitution (e.g., nitration, sulfonation) at adjacent positions, whereas the hydroxyamino group may act as a hydrogen bond donor or participate in redox reactions.
- Safety: Nitro derivatives require stringent exposure controls (e.g., local exhaust ventilation, respirators) due to higher toxicity risks .
Chloro-Nitro Pyridine 1-Oxides
2-Chloro-3-methyl-4-nitropyridine 1-oxide combines chloro and nitro substituents, creating a highly polarized ring system. Key differences include:
- Reactivity: The chloro group facilitates nucleophilic aromatic substitution, while the nitro group directs incoming electrophiles. Hydroxyamino groups, in contrast, may undergo oxidation to nitroso or nitro derivatives under acidic conditions.
- Stability: Chloro-nitro derivatives are more stable toward hydrolysis than hydroxyamino analogs, which are prone to decomposition under prolonged storage .
Hydroxyamino vs. Amino and Hydroxymethyl Derivatives
- Hydroxyamino (-NHOH): This group exhibits redox activity, acting as a precursor to nitroso (-NO) or nitro (-NO₂) groups. It also participates in hydrogen bonding, influencing solubility and crystal packing .
- Amino (-NH₂): Less oxidizing than hydroxyamino, amino derivatives are more nucleophilic and commonly used in coupling reactions.
Spectroscopic and Electronic Properties
Studies on 2-methylpyridine 1-oxide using FT-IR, Raman, UV, and NMR spectroscopy reveal that substituent position and electronic effects dictate spectral features :
- Methyl Group Position : A methyl group at position 2 (vs. 3 in the target compound) reduces symmetry, leading to distinct vibrational modes in IR/Raman spectra.
- Hydroxyamino Effects: The -NHOH group introduces additional N-H and O-H stretching bands (~3300 cm⁻¹) and influences π→π* transitions in UV-Vis spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
